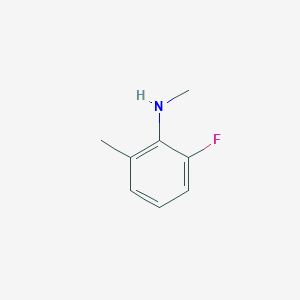

2-fluoro-N,6-dimethylaniline

Description

Context and Significance within Aromatic Amine Chemistry

Aromatic amines are a cornerstone of organic chemistry, serving as precursors for a vast array of dyes, pharmaceuticals, and polymers. solubilityofthings.com 2-Fluoro-N,6-dimethylaniline belongs to a specialized class of these compounds where the strategic placement of substituents dramatically influences its chemical behavior. The presence of the fluorine atom, a highly electronegative element, and the steric hindrance from the two methyl groups at the ortho positions, give this molecule distinct properties. rsc.org This unique arrangement impacts its reactivity, basicity, and the way it interacts with other molecules, making it a subject of interest for chemists seeking to fine-tune the characteristics of larger, more complex structures.

The related compound, 2,6-dimethylaniline (B139824), is a primary arylamine used in the production of some anesthetics and other chemicals. nih.govchemicalbook.comapolloscientific.co.uk It is also a known metabolite of the local anesthetic lidocaine. nih.govchemicalbook.comapolloscientific.co.uk The introduction of a fluorine atom to this structure, creating this compound, further expands its potential by modifying its electronic properties, which can be crucial in the design of new materials and drugs.

Interdisciplinary Research Landscape

The utility of this compound and its derivatives extends across multiple scientific disciplines. In medicinal chemistry, it serves as a key intermediate in the synthesis of new therapeutic agents. chemimpex.commdpi.com The fluorine atom is often incorporated into drug candidates to enhance their metabolic stability and binding affinity to biological targets.

In materials science, fluorinated aromatic compounds are explored for the development of advanced polymers and materials with specific properties. chemimpex.com The inclusion of fluorine can impart desirable characteristics such as thermal stability and altered electronic behavior. Furthermore, the study of interactions between fluorinated compounds and other molecules, such as arylamines, contributes to a deeper understanding of molecular recognition and complex formation, which is relevant in fields like sensor technology and catalysis. rsc.org

Interactive Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2901096-04-4 (hydrochloride) | C8H10FN | 139.17 |

| 2,6-Dimethylaniline | 87-62-7 | C8H11N | 121.18 |

| 2-Fluoro-N-methylaniline | 1978-38-7 | C7H8FN | 125.14 |

| 2-Fluoro-N,N-dimethylaniline | 393-56-6 | C8H10FN | 139.17 |

| 4-Fluoro-2,6-dimethylaniline (B1332210) | 392-70-1 | C8H10FN | 139.17 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N,6-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-4-3-5-7(9)8(6)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVMRYIOTDMMER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthesis of the 2-Fluoro-N,6-dimethylaniline Core

The construction of the this compound scaffold can be approached through several strategic pathways, primarily involving the assembly from key precursors, the specific introduction of the fluorine atom, and the final N-alkylation step.

The synthesis of the target molecule logically begins with appropriately substituted benzene (B151609) ring precursors. A common strategy in the synthesis of substituted anilines involves the nitration of a suitable aromatic hydrocarbon, followed by the reduction of the nitro group to an amine. For instance, the synthesis of the related 4-fluoro-2,6-dimethylaniline (B1332210) can start with the nitration of 2,6-dimethyltoluene, followed by reduction and subsequent fluorination. A plausible route to this compound could therefore commence from 2,6-dimethylaniline (B139824), which itself is synthesized via established industrial methods. prepchem.com Another potential starting point could be 2-fluoro-6-methylaniline (B1315733), which serves as a key intermediate in the synthesis of dyes and pharmaceuticals due to its enhanced reactivity from the fluorine substitution. chemimpex.com

| Precursor | Subsequent Steps | Rationale |

| 2,6-Dimethylaniline | Fluorination, then N-methylation | Utilizes a readily available starting material. The challenge lies in the regioselective introduction of fluorine. |

| 2-Fluoro-6-methylaniline | N-methylation | A direct and efficient final step, assuming the precursor is accessible. chemimpex.com |

| 3-Fluoro-2-methyltoluene | Nitration, reduction, N-methylation | A multi-step approach building the functionality onto a basic fluorinated toluene (B28343) structure. |

Introducing a fluorine atom onto an aromatic ring can be accomplished through several methods, with the choice depending on the precursor and desired regioselectivity. While fluorine gas and hydrogen fluoride (B91410) are fundamental fluorine sources, their high reactivity and toxicity necessitate the use of specialized fluorinating agents in laboratory settings. tcichemicals.com These agents are broadly classified as nucleophilic or electrophilic. tcichemicals.com

A classic and widely used method for converting an aromatic primary amine into a fluoro-derivative is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. google.com A related, modern approach avoids the isolation of the intermediate diazonium salt by carrying out the diazotization of an aromatic amine in anhydrous hydrofluoric acid or a complex like triethylamine-trihydrofluoride (Et3N-3HF), followed by in-situ decomposition to yield the fluoroaromatic compound. google.comgoogle.com This process can be facilitated by ultrasound. google.comgoogle.com For example, the diazotization of 2,6-dimethylaniline in Et3N-3HF with sodium nitrite (B80452) yields 1-fluoro-2,6-dimethylbenzene with high efficiency. google.com

| Method | Reagents | Key Features |

| Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | Involves isolation of a diazonium tetrafluoroborate salt. google.com |

| Diazotization in HF | NaNO₂, Anhydrous HF | Avoids isolation of intermediates but requires handling of highly corrosive HF. google.com |

| Diazotization in HF Complex | NaNO₂, Et₃N-3HF | A more manageable alternative to anhydrous HF, offering good yields. google.comgoogle.com |

The final step in the synthesis of this compound from a 2-fluoro-6-methylaniline precursor is the introduction of two methyl groups onto the nitrogen atom. Several methods exist for the N-methylation of anilines.

Classical methods include the use of methylating agents like dimethyl sulfate (B86663). spbu.ru A widely employed laboratory and industrial method is reductive amination, also known as the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) as the carbon source and a reducing agent to form the N,N-dimethylated product. sci-hub.se Reductive methylation of 2-iodoanilines has been successfully achieved using formaldehyde and sodium cyanoborohydride. spbu.ru

More recently, catalytic methods using methanol (B129727) as a C1 source have been developed. These "borrowing hydrogen" mechanisms offer high atom economy. sci-hub.se For example, N-methylation of anilines can be achieved using methanol in the presence of a nitrile-substituted NHC-Ir(III) complex as a catalyst. nih.gov Similarly, commercially available palladium on carbon (Pd/C) can catalyze the N-methylation of amines using methanol as both the C1 and hydrogen source. sci-hub.se While effective for mono-methylation, achieving selective di-methylation without the formation of quaternary ammonium (B1175870) salts requires careful control of reaction conditions. spbu.runih.gov

| Method | Reagents/Catalyst | Characteristics |

| Reductive Amination | CH₂O, HCOOH (Eschweiler-Clarke) or NaBH₃CN | A classic, high-yielding method for N,N-dimethylation. spbu.rusci-hub.se |

| Classical Alkylation | Dimethyl sulfate (CH₃)₂SO₄, Base | A potent but toxic methylating agent. spbu.ru |

| Catalytic N-Methylation | Methanol, Ru(II) or Ir(III) catalyst, Base | Atom-economical, uses a green C1 source, but catalyst can be expensive. nih.gov |

| Pd/C Catalyzed N-Methylation | Methanol, Pd/C, Base | Utilizes a common heterogeneous catalyst, with methanol as both C1 and H₂ source. sci-hub.se |

Derivatization and Functionalization Reactions

The reactivity of the this compound ring is governed by the electronic and steric effects of its three substituents: the strongly activating, ortho-, para-directing dimethylamino group; the deactivating, ortho-, para-directing fluorine atom; and the weakly activating, ortho-, para-directing methyl group.

In electrophilic aromatic substitution reactions, the powerful electron-donating resonance effect of the dimethylamino group (-N(CH₃)₂) is the dominant influence. lkouniv.ac.in It strongly activates the ring and directs incoming electrophiles to the positions ortho and para to it. In this compound, the ortho position (position 6) is blocked by the methyl group. Therefore, electrophilic substitution is overwhelmingly directed to the para position (position 4). The fluorine atom at position 2 and the methyl group at position 6 also exert steric hindrance around the amino group.

Nitration: The nitration of anilines requires careful conditions to prevent oxidation. The nitration of 2-fluoro-N,N-dimethylaniline would be expected to yield primarily 2-fluoro-N,N-dimethyl-4-nitroaniline. Indeed, the compound 2-fluoro-N,N-dimethyl-6-nitroaniline is known, suggesting that nitration can occur, though the directing effects would favor substitution at other positions if available. nih.gov

Halogenation: Halogenation of anilines is often rapid and can be difficult to control. lkouniv.ac.in For 2,6-dimethylaniline, bromination in acetic acid yields 4-bromo-2,6-dimethylaniline, demonstrating the directing influence of the amino and methyl groups to the 4-position. prepchem.com By analogy, the halogenation of this compound is expected to occur selectively at the 4-position.

| Reaction | Expected Major Product | Rationale |

| Nitration | 2-Fluoro-N,6-dimethyl-4-nitroaniline | The -N(CH₃)₂ group is a strong para-director, overcoming the directing effect of the fluorine. |

| Bromination | 4-Bromo-2-fluoro-N,6-dimethylaniline | The combined directing effects of the -N(CH₃)₂ and -CH₃ groups favor substitution at the sterically accessible para position. prepchem.com |

| Friedel-Crafts Acylation | Likely no reaction or low yield | The basic nitrogen of the aniline (B41778) complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards substitution. lkouniv.ac.in |

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups (like -NO₂) on the aromatic ring to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org The fluorine atom can act as an excellent leaving group in SₙAr reactions.

However, the benzene ring of this compound is electron-rich due to the powerful electron-donating effects of the dimethylamino and methyl groups. These groups destabilize the anionic intermediate required for the SₙAr mechanism, making the compound generally unreactive towards traditional nucleophilic aromatic substitution. libretexts.org

For SₙAr to occur on such an unactivated or even deactivated (towards nucleophilic attack) substrate, unconventional methods would be necessary. One such advanced method is cation radical-accelerated nucleophilic aromatic substitution, which can enable the defluorination of electron-neutral and electron-rich fluoroarenes via organic photoredox catalysis under mild conditions. researchgate.net This suggests a potential, albeit non-classical, route for the substitution of the fluorine atom in this compound with various nucleophiles like azoles or amines. researchgate.net

Oxidation and Reduction Pathways of the Amine Moiety

The amine group of this compound is a key functional group that can undergo both oxidation and reduction, leading to a variety of derivatives.

Oxidation: The oxidation of the amino group in aniline derivatives can lead to the formation of nitroso or nitro compounds. For instance, studies on the chemical oxidation of 2,6-dimethylaniline using the Fenton process (a source of hydroxyl radicals) have shown that the amino group can be oxidized, leading to intermediates such as 2,6-dimethylnitrobenzene. nih.gov This process involves the reaction of the aniline with hydrogen peroxide in the presence of ferrous ions. nih.gov While specific studies on this compound are not prevalent, the reactivity is expected to be analogous, with the fluorine atom influencing the electron density of the aromatic ring and potentially the rate and selectivity of the oxidation. The oxidation of N,N-dialkylanilines to their corresponding N-oxides is a known transformation that can be achieved using various oxidizing agents. nsf.gov These N-oxides can then serve as precursors for further functionalization. nsf.gov

Reduction: While the amine in this compound is already in a reduced state, related reduction processes are crucial in its synthesis. For example, a common synthetic route to substituted anilines involves the reduction of a corresponding nitroaromatic compound. acs.org This reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using reducing agents such as triethylsilane (Et3SiH). acs.org

| Reaction Type | Reagents/Conditions | Potential Products | Reference |

| Oxidation | Fenton's Reagent (H₂O₂, Fe²⁺) | Nitroso or Nitro derivatives | nih.gov |

| Reduction (of precursor) | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Amine | acs.org |

| Reduction (of precursor) | Et₃SiH, Pd/C | Amine | acs.org |

Cross-Coupling Reactions at Aromatic Positions

Cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nrochemistry.commdpi.com In the context of this compound, the aromatic ring provides sites for such reactions, enabling the introduction of various substituents. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. acs.orgresearchgate.net

The Buchwald-Hartwig amination is a key palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines. nrochemistry.comacs.org This reaction could be used to synthesize this compound itself or to further functionalize it. For instance, the coupling of an appropriately substituted aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand can yield the desired aniline derivative. nih.govnih.gov The choice of ligand is crucial and can influence the reaction's efficiency and scope. nih.gov

Suzuki and Stille couplings are other important palladium-catalyzed reactions for forming C-C bonds. nrochemistry.com These reactions typically involve the coupling of an organoboron compound (Suzuki) or an organotin compound (Stille) with an aryl halide or triflate. nrochemistry.commdpi.com While specific examples involving this compound are not extensively documented, the principles of these reactions are broadly applicable to substituted anilines. The fluorine atom and methyl groups on the aniline ring can influence the reactivity and regioselectivity of these cross-coupling reactions.

| Coupling Reaction | Catalyst/Ligand System | Reactants | Bond Formed | Reference |

| Buchwald-Hartwig Amination | Palladium catalyst, phosphine (B1218219) ligand | Aryl halide, Amine | C-N | nrochemistry.comacs.org |

| Suzuki Coupling | Palladium catalyst, base | Organoboron compound, Aryl halide | C-C | nrochemistry.com |

| Stille Coupling | Palladium catalyst | Organotin compound, Aryl halide | C-C | nrochemistry.com |

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, safer, and more efficient. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of anilines and their derivatives.

Sustainable Reaction Conditions and Reagents

A key aspect of green chemistry is the use of sustainable reaction conditions and reagents. This includes employing milder reaction conditions, using less toxic solvents, and utilizing catalysts that can be recycled. rsc.org For example, microwave-assisted synthesis has emerged as a green method for producing anilines from activated aryl halides, often reducing reaction times and eliminating the need for organic solvents and metal catalysts. tandfonline.com The use of water as a solvent in amination and hydroxylation reactions is another significant step towards greener synthesis. tandfonline.com Research into multicomponent reactions also offers a sustainable pathway to complex molecules like indole (B1671886) derivatives from anilines, often proceeding under mild conditions with high atom economy. rsc.org

Flow Chemistry Methodologies

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages from a green chemistry perspective. mdpi.com It allows for better control over reaction parameters, improved safety, and often higher yields and purity. mdpi.com The synthesis of various nitrogen-containing compounds, including those derived from anilines, has been successfully demonstrated using flow chemistry. mdpi.comcam.ac.uk For example, multi-step syntheses of biologically relevant compound libraries have been achieved in flow, minimizing waste and improving efficiency. mdpi.com The reduction of nitroaromatic compounds to anilines has also been performed in a continuous flow setup using a fixed-bed catalyst, which can be used for extended periods without loss of activity. acs.org

Solvent-Free Synthetic Protocols

Eliminating the use of volatile organic solvents is a major goal of green chemistry. Solvent-free reaction conditions not only reduce environmental pollution but can also lead to improved reaction rates and easier product isolation. Mechanochemical methods, which involve grinding solid reactants together, have been successfully used for the synthesis of fluorinated imines from anilines and aldehydes with good to excellent yields in short reaction times. nih.govresearchgate.netmdpi.com Similarly, base-catalyzed, solvent-free autocondensation of fluorinated o-aminophenones has been reported to produce diazocines in high yields. acs.org One-pot, solvent-free synthesis of fluorinated α-aminoalkyl phosphonates from fluorinated aldehydes, anilines, and diethyl phosphate (B84403) has also been achieved under microwave irradiation. tandfonline.com

| Green Approach | Methodology | Advantages | Reference |

| Sustainable Conditions | Microwave-assisted synthesis, water as solvent, multicomponent reactions | Reduced reaction times, less toxic, high atom economy | rsc.orgtandfonline.com |

| Flow Chemistry | Continuous flow reactors | Better control, improved safety, higher yields | acs.orgmdpi.comcam.ac.uk |

| Solvent-Free Protocols | Mechanochemistry, microwave irradiation | Reduced waste, faster reactions, easier work-up | nih.govresearchgate.netmdpi.comacs.orgtandfonline.com |

Mechanistic Investigations and Reaction Pathways

Reaction Mechanism Elucidation

Understanding the precise steps through which a chemical reaction proceeds is fundamental to controlling its outcome. For aniline (B41778) derivatives, this involves investigating transient species like radical intermediates, exploring concerted pathways such as cycloadditions, and characterizing the high-energy transition states in catalyzed processes.

Radical reactions offer a powerful method for forming carbon-carbon and carbon-heteroatom bonds. The involvement of radical intermediates in reactions of aniline derivatives is often confirmed through mechanistic probes and trapping experiments.

Photoredox catalysis, for instance, has been used to generate α-aminoalkyl radicals from tertiary arylamines like N,N-dimethylaniline. beilstein-journals.org In a typical process, a photosensitizer, such as an iridium complex, absorbs light and initiates a single-electron-transfer (SET) event. beilstein-journals.org This is followed by deprotonation to yield an α-aminoalkyl radical. beilstein-journals.org This radical can then participate in further reactions, such as cyclization with N-arylacrylamides. beilstein-journals.org The presence of these radical intermediates has been confirmed through radical-trapping experiments using agents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and butylated hydroxytoluene (BHT), which inhibit the reaction and form adducts with the radical species. beilstein-journals.orgnsf.gov

In other systems, radical generation can be achieved electrochemically or through the use of initiators like tert-butyl hydroperoxide (TBHP). beilstein-journals.orgmdpi.com For example, the reaction of CF₃SO₂Na with TBHP can generate CF₃• radicals for trifluoromethylation reactions. mdpi.com While these specific studies were not performed on 2-fluoro-N,6-dimethylaniline, they establish plausible radical-mediated pathways for substituted anilines. The electronic properties imparted by the fluorine atom and the steric hindrance from the methyl groups on this compound would likely influence the stability and reactivity of any such radical intermediates.

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules in a single, often stereospecific, step. libretexts.org The most well-known of these is the [4+2] cycloaddition, or Diels-Alder reaction, which involves a conjugated diene and a dienophile to form a six-membered ring. libretexts.orgresearchgate.net The reactivity in these reactions is typically governed by the electronic nature of the reactants; often, the diene is electron-rich and the dienophile is electron-poor, or vice versa. libretexts.org

While specific studies detailing the participation of this compound in cycloaddition reactions are not prevalent in the surveyed literature, related structures are known to be involved in such transformations. For example, N,N-dimethylaniline has been cited in patents concerning cycloaddition reactions for the formation of polyimides. google.com Furthermore, cycloadditions involving more complex indolizine (B1195054) systems have been investigated, reacting with various activated alkynes to form polycyclic aromatic structures. clockss.org These reactions can proceed through different pathways, including 1,5-dipolar cycloadditions. clockss.org The feasibility of this compound acting as a component in cycloaddition would depend on its ability to function as either an electron-rich or electron-poor partner, a role influenced by its specific substituents.

The transition state is the highest energy point along a reaction coordinate, and its structure determines the rate and selectivity of a chemical transformation. In catalytic cycles, understanding the transition state is crucial for optimizing catalyst design and reaction conditions.

In a palladium-catalyzed meta-selective alkenylation, a derivative, 2-fluoro-6-(pyrimidin-5-yl)aniline, was used as a temporary directing group. acs.org Mechanistic insight suggests that the fluorine substituent at the 2-position is critical for preventing undesired ortho-olefination, likely through steric or electronic repulsion. acs.org The pyrimidine (B1678525) group coordinates strongly with the palladium catalyst, facilitating the C–H activation step at the meta position. acs.org This implies a highly organized transition state where the substrate, directing group, and catalyst are precisely oriented to achieve the observed regioselectivity.

Computational studies, such as those using Density Functional Theory (DFT), are often employed to model transition state structures and calculate their energies. For instance, in an organocatalyzed asymmetric Michael reaction, the transition state for the C-C bond formation was calculated to elucidate the origins of enantioselectivity. researchgate.net While specific transition state characterizations for reactions involving this compound are scarce, a study on the reductive elimination from diaryliodonium salts noted a positive activation parameter, suggesting the involvement of a strongly coordinated solvent molecule in the rate-determining transition state. nih.gov

Kinetic Studies of Reactions

Kinetic studies provide quantitative data on reaction rates, offering deep insights into reaction mechanisms. By measuring how reaction rates change with reactant concentrations, temperature, and other variables, key parameters such as rate constants and activation energies can be determined.

The rate law for a reaction expresses the rate as a function of reactant concentrations, with the exponents representing the reaction order with respect to each reactant. libretexts.org The proportionality constant, k, is the rate constant. libretexts.org

Another study investigated the nucleophilic aromatic substitution (SₙAr) reactions of various substituted anilines, including 2,6-dimethylaniline (B139824) and 2-fluoroaniline (B146934), with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether. researchgate.net The results showed that while substituents at the 3- or 4-positions had minor steric effects, alkyl groups at the 2-position significantly reduced reactivity. researchgate.net For 2,6-dimethylaniline, this steric hindrance was so pronounced that the reaction proceeded almost entirely through an uncatalyzed pathway. researchgate.net Conversely, for the 2-fluoro substituent, the strong inductive electron-withdrawing effect was the dominant factor influencing reactivity. researchgate.net

| Reactant | Reaction Type | Rate Constant (k) | Notes | Reference |

|---|---|---|---|---|

| 2,6-Dimethylaniline | Degradation by •OH | 1.71 x 10¹⁰ M⁻¹s⁻¹ | Second-order rate constant determined by competitive kinetics. | researchgate.net |

| 2,6-Dimethylaniline | SₙAr with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether | - | Reaction proceeds via uncatalyzed pathway due to steric hindrance. | researchgate.net |

| 2-Fluoroaniline | SₙAr with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether | - | Reactivity dominated by the strong inductive effect of fluorine. | researchgate.net |

Activation parameters, including the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation, are derived from studying the temperature dependence of the reaction rate constant. These parameters provide further mechanistic detail. ΔH‡ relates to the energy barrier of the reaction, while ΔS‡ reflects the change in orderliness in forming the transition state.

Specific activation parameters for reactions involving this compound are not available in the reviewed literature. However, related studies provide context. For the amination of arenes using diaryliodonium salts, a positive activation entropy (ΔS‡) was noted for the reductive elimination step. nih.gov This was interpreted as evidence for the involvement of a coordinated solvent molecule in the rate-determining step, which is released upon forming the transition state, thus increasing the system's entropy. nih.gov Such analyses, though not specific to this compound, exemplify how activation parameters are used to refine mechanistic proposals.

Catalysis Involving this compound and its Derivatives

The unique electronic and steric properties of this compound and its derivatives make them intriguing substrates and ligands in various catalytic transformations. The presence of a fluorine atom and two methyl groups on the aniline ring significantly influences the reactivity and selectivity of catalytic processes. This section explores the role of these compounds in transition metal-catalyzed functionalization, photoinduced catalytic processes, and organocatalytic applications.

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, and transition metal catalysis plays a pivotal role in this area. tcichemicals.com While specific studies focusing exclusively on this compound are limited, research on analogous 2,6-disubstituted anilines and fluoroarenes provides significant insights into its potential catalytic applications.

The palladium-catalyzed ortho-C-H olefination of anilines has been a subject of intense research. In a notable study, the fluorine substituent in 2-fluoro-6-(pyrimidin-5-yl)aniline was found to be crucial for preventing undesired ortho-olefination products. acs.org The pyrimidine group acts as a directing group, coordinating with the palladium catalyst to facilitate C-H activation. acs.org This suggests that the fluorine atom in this compound could similarly influence the regioselectivity of such transformations.

Ruthenium catalysts have also been employed for the ortho-C-H arylation of (hetero)aromatic acids with sterically hindered aryl halides. A ruthenium 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) catalyst has demonstrated high efficiency in coupling bulky 2,6-disubstituted aryl halides. dicp.ac.cn While this study focused on carboxylic acids as the directing group, the principles can be extended to aniline derivatives where the amino group can also direct the C-H activation.

The synthesis of sterically congested 2,6-disubstituted anilines can be achieved through the direct reaction of amides with diaryliodonium salts, a process that can occur even without a transition metal promoter. nih.govcore.ac.uk This highlights the inherent reactivity of these systems, which can be further harnessed in catalytic cycles.

Below is a table summarizing representative transition metal-catalyzed reactions involving aniline derivatives analogous to this compound.

| Catalyst System | Substrate | Reagent | Product | Yield (%) | Reference |

| [Ru(p-cym)I2]2 / Ligand | Naphthoic Acid | 2,6-Disubstituted Aryl Halide | Tri-substituted Biaryl | up to 95 | dicp.ac.cn |

| Pd(OAc)2 | 2-Fluoro-6-(pyrimidin-5-yl)aniline | Alkene | ortho-Olefinated Aniline | - | acs.org |

| Pd(OTf)2 / DPPF / TfOH | Vinylarene | Aniline | Markovnikov Hydroamination Product | Good | |

| Cu(II) acetate | N-Phenylbenzamidine | O2 | Benzimidazole | High | acs.org |

This table presents data from reactions with analogous compounds to illustrate the potential catalytic functionalization of this compound.

Photoinduced electron transfer (PET) has emerged as a powerful and sustainable strategy for initiating organic transformations. elsevier.com Aniline derivatives, with their electron-rich nature, are excellent candidates for PET processes, acting as electron donors to an excited photocatalyst. elsevier.comnih.gov

Studies on N,N-dimethylaniline have shown that upon single-electron transfer (SET) oxidation, an α-anilinoalkyl radical can be generated, which can then participate in various C-C and C-heteroatom bond-forming reactions. nih.govbeilstein-journals.org For instance, the photocatalytic oxidative C(sp3)-H/N-H cross-dehydrogenative coupling of tertiary anilines with amides or imides allows for the synthesis of N-Mannich bases. acs.org A plausible mechanism involves the initial excitation of the photocatalyst, followed by an SET process with the aniline to form an amine radical cation. acs.org

A study on the photocatalyzed perfluoroalkylation of 2,6-dimethylaniline in water using Rose Bengal as a photocatalyst and vitamin B12 as a co-catalyst has been reported. unibo.it This reaction proceeds under green LED irradiation and utilizes perfluoroalkyl bromides as the radical source. The reaction afforded excellent yields of the perfluoroalkylated aniline, demonstrating the feasibility of photo-induced functionalization of sterically hindered anilines. unibo.itconicet.gov.ar

The interaction of various aniline derivatives with graphene quantum dots (GQDs) under photoirradiation has also been investigated, revealing that PET from the aniline to the GQD is a feasible process responsible for luminescence quenching. This highlights the potential of using such systems in photosensitized reactions.

The following table details findings from photoinduced catalytic reactions involving aniline derivatives.

| Photocatalyst | Substrate | Reagent | Product | Yield (%) | Reference |

| Rose Bengal / Vitamin B12 | 2,6-Dimethylaniline | Perfluorohexyl Bromide | 4-Perfluorohexyl-2,6-dimethylaniline | 95 | unibo.itconicet.gov.ar |

| TPT | N,N-Dimethylaniline | Amide/Imide | N-Mannich Base | up to 85 | acs.org |

| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | N-Arylacrylamide | N,N-Dimethylaniline | Cyclized Product | Moderate to Good | beilstein-journals.org |

| Rose Bengal | Aniline Derivatives | Perfluoroalkyl Iodide | Perfluoroalkylated Anilines | Good to Excellent | conicet.gov.arconicet.gov.ar |

This table showcases results from photoinduced reactions with analogous compounds, suggesting the potential reactivity of this compound under similar conditions.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal-based catalysis. Chiral organocatalysts, in particular, have been instrumental in the development of asymmetric synthesis.

While specific organocatalytic applications of this compound are not extensively documented, the general reactivity of anilines and their derivatives in organocatalytic reactions provides a framework for its potential uses. For example, anilines can be key components in multi-component reactions, such as the Ugi reaction, where chiral catalysts can induce enantioselectivity. rsc.org

The amino group of anilines can participate in the formation of enamines or iminium ions, which are key intermediates in many organocatalytic cycles. For instance, chiral primary amine-thioureas have been used to catalyze the asymmetric Michael addition of aldehydes and ketones to nitroalkenes. nih.govresearchgate.net The aniline moiety can be part of the catalyst scaffold or the substrate itself.

An organocatalytic approach for the selective oxidation of substituted anilines to either azoxybenzenes or nitro compounds has been developed using 2,2,2-trifluoroacetophenone (B138007) as a mediator. rsc.org This demonstrates the potential for developing selective transformations of functionalized anilines like this compound.

The table below presents examples of organocatalytic reactions where aniline derivatives play a crucial role.

| Organocatalyst | Substrate Type | Reaction Type | Product | Enantiomeric Excess (%) | Reference |

| Chiral Phosphoric Acid | Ketoester, Aniline, Cyclohexadione | Cascade Heteroannulation | Axially Chiral Biaryl | up to >99 | beilstein-journals.org |

| (R,R)-1,2-Diphenylethylenediamine (DPEN) derivative | Aromatic Ketone, Nitroalkene | Asymmetric Michael Addition | Chiral Michael Adduct | High | researchgate.net |

| Primary-amine thiourea | Isobutyraldehyde, Nitroalkene | Asymmetric Michael Addition | Chiral Nitroaldehyde | High | nih.gov |

| 2,2,2-Trifluoroacetophenone (mediator) | Substituted Aniline | Oxidation | Azoxybenzene/Nitro Compound | - | rsc.org |

This table illustrates the utility of aniline derivatives in organocatalysis, pointing towards potential applications for this compound.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the hydrogen, carbon, and fluorine atomic nuclei within 2-fluoro-N,6-dimethylaniline.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are used to confirm the molecular skeleton and the electronic environment of each unique proton and carbon atom. While specific experimental data for this compound is not widely published, expected chemical shifts can be inferred from its constituent parts and data from analogous compounds.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the C-methyl protons, and the amine proton. The aromatic region would likely display complex multiplets due to spin-spin coupling between the protons and with the fluorine atom. The ¹³C NMR spectrum provides complementary data, with signals for each of the eight unique carbon atoms. The carbon atom bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant. Data from the related compound 2-fluoro-N,N-dimethylaniline shows the carbon attached to fluorine as a doublet with a large coupling constant (J = 245.1 Hz), a characteristic feature that would be anticipated for this compound as well. nsf.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Comments |

|---|---|---|---|

| C2-F | - | 150-155 (d, ¹JCF ≈ 240-250 Hz) | Shielded by F; large C-F coupling is characteristic. |

| C6-CH₃ | - | 120-125 | Aromatic carbon attached to a methyl group. |

| N-CH₃ | ~2.8-3.0 (s) | ~30-35 | Typical range for N-methyl groups. |

| C6-CH₃ | ~2.2-2.4 (s) | ~17-20 | Typical range for aryl methyl groups. |

| Aromatic C-H | ~6.7-7.2 (m) | ~115-130 | Range for substituted benzene (B151609) rings; coupling with F and other protons will create complex multiplets. |

| N-H | Variable | - | Chemical shift is highly dependent on solvent, concentration, and temperature. |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze the electronic environment of fluorine atoms. huji.ac.il It has a wide chemical shift range, making it excellent for detecting subtle structural changes. huji.ac.il For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal provides information about the electron density around the fluorine nucleus. In the related molecule 1-fluoro-2,6-dimethylbenzene, the ¹⁹F signal appears at -122.5 ppm. google.com The presence of the N-methylamino group in this compound would likely influence this chemical shift. The signal would be expected to appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

The choice of solvent can significantly influence NMR chemical shifts, an effect that is particularly pronounced for labile protons such as those in N-H groups. liverpool.ac.ukthieme-connect.de The chemical shift of the N-H proton in this compound is expected to be highly sensitive to the solvent's ability to act as a hydrogen-bond acceptor. pitt.edu In non-polar solvents like carbon tetrachloride or chloroform-d, the N-H signal would appear at a relatively upfield position. In contrast, in polar, hydrogen-bond accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), the signal would shift significantly downfield due to the formation of strong hydrogen bonds between the N-H proton and the solvent's oxygen atom. thieme-connect.depitt.edu The chemical shifts of the aromatic and methyl protons are generally less affected, though minor shifts can occur due to solvent anisotropy and other weaker interactions. liverpool.ac.ukcdnsciencepub.com

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. Analysis of related molecules like 2,4-dimethylaniline (B123086) provides a basis for assigning these bands. ias.ac.in

Table 2: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H stretch | Secondary Amine |

| 2850-3000 | C-H stretch | Methyl (CH₃) |

| 1600-1620 | C=C stretch | Aromatic Ring |

| 1450-1550 | C=C stretch | Aromatic Ring |

| 1250-1350 | C-N stretch | Aryl Amine |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₈H₁₀FN), the molecular weight is 139.17 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at m/z = 139. In accordance with the nitrogen rule, the odd nominal mass of the molecular ion is consistent with the presence of a single nitrogen atom in the molecule. libretexts.org

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for aromatic amines include the loss of a methyl group or cleavage of the ring.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula of Loss | Comment |

|---|---|---|---|

| 139 | [C₈H₁₀FN]⁺ | - | Molecular Ion Peak |

| 124 | [C₇H₇FN]⁺ | CH₃ | Loss of a methyl group (likely from the ring or N-methyl) |

| 109 | [C₆H₄FN]⁺ | CH₃ + CH₃ or C₂H₆ | Possible loss of two methyl groups |

The fragmentation of the related compound 1-fluoro-2,6-dimethylbenzene shows major fragments at m/z 109 and 96, suggesting that loss of a methyl group and subsequent ring fragmentation are favorable pathways for this core structure. google.com

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While no published single-crystal X-ray diffraction data for this compound is currently available, this technique remains the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. ucibio.pt If a suitable single crystal could be grown, X-ray diffraction analysis would provide unambiguous data on bond lengths, bond angles, and torsional angles.

Key structural questions that could be answered include:

The planarity of the aniline (B41778) ring and the extent of any distortions caused by the substituents.

The precise bond lengths of C-F, C-N, and C-C bonds.

The orientation of the N-methyl and C-methyl groups relative to the plane of the aromatic ring. Studies on sterically hindered anilines, such as 2,6-dimethyl-N,N-dimethylaniline, suggest that ortho substituents can cause the amino group to twist out of the plane of the ring to relieve steric strain. cdnsciencepub.com X-ray analysis would quantify this angle of twist.

The intermolecular interactions, such as hydrogen bonding involving the N-H group, that dictate the crystal packing in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In the case of aromatic compounds like this compound, the most prominent electronic transitions are typically π → π* transitions associated with the benzene ring. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring.

The electronic spectrum of aniline, the parent molecule, exhibits two main absorption bands originating from π → π* transitions. The primary band, corresponding to the transition to the ¹B₁ᵤ state, appears around 230 nm, while the secondary, symmetry-forbidden band (transition to the ¹B₂ᵤ state) is observed near 280 nm and shows fine structure. The introduction of substituents alters the energy levels of the molecular orbitals, leading to shifts in these absorption bands.

In this compound, the aniline chromophore is modified by three substituents: a fluorine atom at the 2-position and two methyl groups on the nitrogen atom and at the 6-position of the ring. The -N(CH₃)₂ group acts as a strong auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. The lone pair of electrons on the nitrogen atom can delocalize into the π-system of the benzene ring, increasing the energy of the highest occupied molecular orbital (HOMO) and causing a bathochromic (red) shift of the absorption bands compared to benzene.

The presence of the two methyl groups, one on the nitrogen and one at the ortho position, introduces significant steric hindrance. This steric strain can force the dimethylamino group out of the plane of the benzene ring, reducing the overlap between the nitrogen lone pair and the ring's π-system. This diminished conjugation would likely lead to a hypsochromic (blue) shift and a decrease in the intensity of the absorption bands compared to a less sterically hindered molecule like N,N-dimethylaniline.

The fluorine atom at the 2-position is an interesting case as it possesses opposing electronic effects. It is highly electronegative, leading to an inductive electron-withdrawing effect (-I effect), which would tend to stabilize the π-orbitals and cause a hypsochromic shift. However, like other halogens, it also has lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), which would have a bathochromic effect. Generally, for halogens, the inductive effect dominates. Theoretical studies on substituted anilines have shown that electron-acceptor groups can lead to a decrease in the energy of the first optical transition. acs.org

Considering the combined effects of the substituents on this compound, the UV-Vis spectrum is expected to be a result of a complex interplay between these electronic and steric factors. To illustrate the expected trends, a comparison with related, well-characterized compounds is useful.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) or log(ε) | Reference |

|---|---|---|---|---|

| Aniline | Vapor | 234, 284 | - | unpaywall.org |

| N,N-Dimethylaniline | Cyclohexane | 251 | 14900 | photochemcad.com |

| 2,6-Dimethylaniline (B139824) | Isooctane | 233, 284 | log(ε) = 3.92, log(ε) = 3.37 | nih.gov |

The data for N,N-dimethylaniline shows a significant red shift and increase in intensity for the primary band compared to aniline, due to the electron-donating nature of the dimethylamino group. photochemcad.com In contrast, 2,6-dimethylaniline, which has steric hindrance from the ortho-methyl groups affecting the -NH₂ group, exhibits absorption maxima that are very similar to aniline itself, indicating a disruption of conjugation. nih.gov For this compound, it is plausible to predict that the steric hindrance from the 6-methyl group and the -N(CH₃)₂ group will be a dominant factor, likely resulting in absorption bands that are blue-shifted relative to N,N-dimethylaniline. The additional electronic influence of the fluorine atom would further modulate the precise positions of these bands.

Furthermore, the polarity of the solvent can significantly influence the position of the absorption bands (solvatochromism). For molecules where the excited state is more polar than the ground state, an increase in solvent polarity will lead to a red shift (positive solvatochromism). For N,N-dimethylaniline, anomalous solvatochromic shifts have been observed, highlighting the complexity of solute-solvent interactions. researchgate.net Similar complexities would be anticipated for this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the theoretical investigation of aniline (B41778) derivatives. These methods are used to model the electronic and geometric structure of molecules with high accuracy. For substituted anilines, DFT methods like B3LYP, often paired with basis sets such as 6-311++G**, are employed to obtain optimized geometries and calculate various molecular properties. nih.govresearchgate.net

The electronic properties of aniline derivatives are significantly influenced by their substituent groups. chemrxiv.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. chemrxiv.org The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For fluoroaniline (B8554772) isomers, studies have shown that the presence and position of the fluorine atom and the amino group alter the charge distribution and electronic characteristics of the molecule. chemrxiv.orgumanitoba.ca In related compounds like m-fluoroaniline, the electrophilic and nucleophilic regions, as determined by Molecular Electrostatic Potential (MEP) maps, are primarily located on the fluorine and nitrogen atoms, respectively. chemrxiv.org This type of analysis helps predict how 2-fluoro-N,6-dimethylaniline might interact with other molecules and its susceptibility to electrophilic or nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Aniline (m-Fluoroaniline) calculated with DFT

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| Energy Gap (ΔE) | 5.7 |

Data is illustrative and based on calculations for related fluoroaniline compounds. chemrxiv.org

Theoretical modeling can elucidate the mechanisms of chemical reactions by mapping their potential energy surfaces. This includes identifying transition states and calculating activation energy barriers. For example, in 2-fluoroaniline (B146934), the energy barrier for the umbrella-like inversion motion of the amine group has been calculated using methods like MP2/cc-pVTZ. umanitoba.ca Such calculations revealed a barrier height similar to that of unsubstituted aniline, suggesting the fluorine substituent does not play a major role in this specific intramolecular motion. umanitoba.ca

Similar computational approaches could be applied to this compound to model its reaction pathways, such as those involved in its synthesis or degradation. By calculating the energy landscapes, researchers can predict the most favorable reaction routes and the stability of intermediates.

Quantum chemical calculations are widely used to predict spectroscopic data, including NMR, IR, and Raman spectra, which aids in the structural elucidation of molecules. frontiersin.orgresearchgate.net DFT methods can compute NMR chemical shifts with a high degree of accuracy, although the choice of functional and basis set is crucial for reliable results. github.ioresearchgate.net For instance, the WP04 functional has been shown to be effective for predicting ¹H NMR shifts. github.io Similarly, ¹⁹F NMR chemical shifts can be predicted using DFT, which is particularly relevant for fluorinated compounds like this compound. nih.gov

Vibrational frequencies from IR and Raman spectra can also be calculated. researchgate.net These computed frequencies are often scaled to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. researchgate.net For example, in studies of other halogenated anilines, calculated vibrational wavenumbers at the B3LYP level showed a very small difference from observed values after scaling. researchgate.net

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for an Aniline Derivative

| Vibrational Mode | Calculated (Scaled DFT) | Experimental (FT-IR) |

|---|---|---|

| NH₂ Asymmetric Stretch | 3477 | 3480 |

| NH₂ Symmetric Stretch | 3383 | 3381 |

| C-N Stretch | 1285 | 1288 |

| C-F Stretch | 1240 | 1245 |

Data is representative for substituted anilines and illustrates the typical accuracy of DFT calculations. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. While specific MD studies on this compound are not prominent in the literature, this technique could be applied to investigate its conformational flexibility, solvation properties, and interactions with biological macromolecules like enzymes. By simulating the molecule in an aqueous environment, for example, one could study the stability of its hydration shell and its diffusion characteristics.

Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Insights into Biotransformation Pathways and Enzyme Catalysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For aniline derivatives, QSAR models have been developed to predict properties like lipophilicity and to understand their mechanisms of action, such as the formation of protein free radicals. nih.govnih.gov

These models use molecular descriptors that quantify various physicochemical properties, including hydrophobicity (e.g., MLOGP), electronic effects (e.g., Hammett constants, electrophilicity), and steric factors (e.g., van der Waals volume). nih.govnih.gov By building a QSAR model with a dataset of anilines, one could predict the potential biotransformation of this compound. For example, QSAR can provide insights into how substituents on the aniline ring affect interactions with metabolic enzymes like Cytochrome P450. researchgate.net The relationship between molecular structure and enzyme inhibition is a key area where QSAR is applied, helping to understand how a molecule like this compound might bind to an enzyme's active site. ysu.amacs.org

Table 3: Common Molecular Descriptors Used in QSAR Studies of Aniline Derivatives

| Descriptor Type | Example Descriptor | Property Quantified |

|---|---|---|

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of substituents. nih.gov |

| Hydrophobic | Moriguchi Octanol-Water Partition Coefficient (MLOGP) | Lipophilicity and solubility characteristics. nih.gov |

| Steric/Topological | Van der Waals Volume (vWV) | Molecular size and shape. nih.gov |

By applying these computational and theoretical methods, a comprehensive understanding of the chemical and biological behavior of this compound can be developed, guiding further experimental research.

Structure Reactivity and Structure Property Relationships

Influence of Fluorine and Methyl Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in "2-fluoro-N,6-dimethylaniline" is significantly influenced by the electronic and steric effects of its substituents: a fluorine atom, a secondary amine group (N-methyl), and a methyl group.

The fluorine atom, being highly electronegative, exerts a strong -I (negative inductive) effect, which deactivates the aromatic ring towards electrophilic aromatic substitution by withdrawing electron density. masterorganicchemistry.comwikipedia.org However, fluorine can also exhibit a +M (positive mesomeric or resonance) effect by donating one of its lone pairs of electrons to the aromatic π-system. masterorganicchemistry.comwikipedia.org This resonance effect tends to direct incoming electrophiles to the ortho and para positions. wikipedia.org In the case of fluorobenzene, the +M effect can sometimes make the para position as reactive or even more reactive than benzene (B151609) itself. wikipedia.org For "this compound", the fluorine is at the 2-position, which would typically direct electrophiles to the 3- and 5-positions (meta to fluorine) and the 4-position (para to fluorine).

The methyl group at the 6-position is an electron-donating group through a +I effect and hyperconjugation, which activates the aromatic ring, making it more susceptible to electrophilic attack. masterorganicchemistry.com It directs incoming electrophiles to the ortho and para positions relative to itself.

The N-methylamino group is a potent activating group due to the +M effect of the nitrogen's lone pair, which strongly donates electron density to the ring. masterorganicchemistry.com This group directs incoming electrophiles to the ortho and para positions. However, the presence of ortho-substituents can force the nitrogen's lone pair out of conjugation with the aromatic ring, thereby reducing its activating effect. nih.gov

Role of the Amine Group in Hydrogen Bonding and Molecular Interactions

The secondary amine group (-NHCH₃) in "this compound" is a key player in its intermolecular interactions, primarily through hydrogen bonding. Primary and secondary amines can act as both hydrogen bond donors (via the N-H proton) and acceptors (via the nitrogen lone pair). libretexts.org This capability allows for the formation of hydrogen bonds with other amine molecules or with different molecules in a solution. libretexts.org

The strength of these hydrogen bonds can be influenced by the other substituents on the aromatic ring. The electron-withdrawing fluorine atom can decrease the basicity of the nitrogen atom, potentially weakening its ability to accept a hydrogen bond. Conversely, fluorination can also increase the acidity of the N-H proton, making it a better hydrogen bond donor. nih.govresearchgate.net Studies on monofluoroanilines have shown that a fluorine substituent can decrease the strength and frequency of N-H∙∙∙N hydrogen bonds. researchgate.net However, in some cases, such as with 2-fluoro and 2,6-difluoro substitution of 4-haloanilines, the ability of the adjacent amine to form strong N-H∙∙∙N hydrogen bonds is increased. researchgate.net

The methyl group, being electron-donating, increases the electron density on the nitrogen, thereby enhancing its basicity and hydrogen bond acceptor capability. The steric bulk of the methyl group at the 6-position and the fluorine at the 2-position can hinder the approach of other molecules, potentially affecting the geometry and strength of the hydrogen bonds formed.

An intramolecular hydrogen bond between the N-H proton and the ortho-fluorine atom is also a possibility in "this compound". Such N-H∙∙∙F interactions have been observed and characterized in other fluorinated aniline (B41778) derivatives, influencing the conformation and properties of the molecule. researchgate.netucla.edunih.gov

Supramolecular Interactions

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. nih.gov In the context of "this compound," several types of supramolecular interactions are significant.

Intermolecular Hydrogen Bonding Networks

As discussed previously, the amine group facilitates the formation of intermolecular hydrogen bonds. In the solid state, these interactions can lead to the formation of extended networks, such as chains or dimers. iucr.org The presence of both a hydrogen bond donor (N-H) and acceptor (N lone pair) allows for self-association. The specific pattern of hydrogen bonding will depend on the steric and electronic influences of the fluorine and methyl substituents.

Aromatic π-π Stacking Interactions

Aromatic rings can interact through π-π stacking, which is a significant non-covalent interaction in many chemical and biological systems. ikm.org.myresearchgate.net The geometry of these interactions can be parallel-displaced or T-shaped. acs.orgnih.gov The presence of substituents on the aromatic ring modifies the electron density of the π-system and thus affects the strength and nature of these interactions.

Impact of Fluorination on Molecular Properties

The introduction of a fluorine atom into an organic molecule can significantly alter its physical, chemical, and biological properties. nih.govacs.org

Electronic Properties: The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect, which can lower the energy levels of molecular orbitals. mdpi.com For instance, fluorination of aniline units can lower the highest occupied molecular orbital (HOMO) energy level. mdpi.com This modification of electronic structure can impact the reactivity and spectroscopic properties of the molecule.

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its solubility and transport properties across biological membranes. The XLogP3 value, a computed measure of lipophilicity, for 2,6-dimethylaniline (B139824) is 1.8, while for 4-fluoro-2,6-dimethylaniline (B1332210) it is 2.1, indicating increased lipophilicity with fluorination. nih.govnih.gov

Conformational Effects: The small size of the fluorine atom means that its introduction often has a negligible steric influence on the molecular configuration. mdpi.com However, intramolecular interactions involving fluorine, such as N-H···F hydrogen bonds, can significantly influence the preferred conformation of the molecule. researchgate.netresearchgate.net

Metabolic Stability: The C-F bond is very strong, making it resistant to metabolic cleavage. This property is often exploited in medicinal chemistry to block sites of metabolic oxidation and improve the in vivo stability of drug candidates.

Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) |

| 2,6-Dimethylaniline | C₈H₁₁N | 121.18 | 10 - 12 | 214 | 91 |

| 4-Fluoro-2,6-dimethylaniline | C₈H₁₀FN | 139.17 | - | - | - |

| 4-Chloro-2,6-dimethylaniline | C₈H₁₀ClN | 155.62 | 45 - 50 | - | - |

Data sourced from PubChem and commercial supplier safety data sheets. nih.govnih.govaccustandard.comfishersci.com

Modulation of Reactivity and Binding Affinity

The reactivity of the aniline nitrogen in this compound is significantly influenced by the electronic and steric effects of its substituents: a fluorine atom at the C2 position, a methyl group at the C6 position, and a second methyl group on the nitrogen atom.

The fluorine atom at the ortho-position exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density on the nitrogen atom. This reduction in electron availability lowers the basicity and nucleophilicity of the amine compared to unsubstituted aniline. In contrast, the methyl group at the C6 position is weakly electron-donating via an inductive effect (+I), which would typically increase basicity. However, the positioning of both the fluorine and methyl groups ortho to the N-methylamino group creates significant steric hindrance.

This phenomenon is often referred to as the "ortho effect," where ortho-substituted anilines are consistently weaker bases than aniline, regardless of the electronic nature of the substituent. byjus.com This effect is attributed to a combination of steric hindrance, which impedes the approach of a proton to the nitrogen's lone pair, and electronic factors. byjus.comquora.com In this compound, the combined steric bulk of the ortho-fluoro and ortho-methyl groups, along with the strong inductive withdrawal by fluorine, leads to a pronounced decrease in the basicity of the nitrogen atom.

To illustrate the impact of these substituents on basicity, the table below compares the pKa values of the conjugate acids of several related aniline compounds. A lower pKa value indicates a weaker base.

| Compound | Substituents | pKa of Conjugate Acid | Effect Compared to Aniline |

|---|---|---|---|

| Aniline | None | 4.6 | Reference |

| 2-Fluoroaniline (B146934) | 2-Fluoro | 3.2 | Decreased basicity (-I effect of F) |

| 2,6-Dimethylaniline | 2,6-Dimethyl | 3.9 | Decreased basicity (Steric hindrance/"ortho effect") |

| N,N-Dimethylaniline | N,N-Dimethyl | 5.1 | Increased basicity (+I effect of methyl groups) |

| p-Toluidine (4-methylaniline) | 4-Methyl | 5.1 | Increased basicity (+I effect of methyl group) |

| o-Toluidine (2-methylaniline) | 2-Methyl | 4.4 | Slightly decreased basicity ("ortho effect") |

Influence on Lipophilicity and Metabolic Stability

The strategic incorporation of fluorine is a widely used tactic in drug design to optimize a molecule's pharmacokinetic profile, particularly its lipophilicity and resistance to metabolic breakdown. nih.govtcichemicals.com

Lipophilicity

The table below presents calculated logP (XLogP3) values for related compounds to demonstrate the influence of fluorination and methylation on lipophilicity.

| Compound | Molecular Formula | Calculated logP (XLogP3) |

|---|---|---|

| Aniline | C₆H₇N | 0.9 |

| 4-Fluoroaniline (B128567) | C₆H₆FN | 1.1 |

| 2,6-Dimethylaniline | C₈H₁₁N | 1.8 |

| N,N-Dimethylaniline | C₈H₁₁N | 2.1 |

Note: Data is sourced from PubChem. nih.goviarc.fr The logP for this compound is not experimentally determined but is expected to be higher than that of 2,6-dimethylaniline.

Metabolic Stability

A major challenge in drug development is overcoming rapid metabolic degradation. Fluorine substitution is a key strategy to enhance metabolic stability by blocking sites on a molecule that are susceptible to enzymatic oxidation, such as by cytochrome P450 enzymes. The carbon-fluorine (C-F) bond is exceptionally strong and not easily broken by metabolic processes.

| Compound Class | Typical Metabolic Pathways | Effect of Fluorination |

| Aromatic Rings | Hydroxylation by Cytochrome P450 enzymes. | Blocks site of hydroxylation, increasing stability. |

| N-Alkyl Amines | N-dealkylation, N-oxidation. atamanchemicals.comwikipedia.org | Can indirectly influence the rate by altering electronic properties and steric accessibility. |

Applications in Advanced Chemical Research

Building Block for Complex Organic Synthesis

In the field of organic synthesis, substituted anilines are foundational materials. The presence of both a fluorine atom and methyl groups in 2-fluoro-N,6-dimethylaniline allows for controlled and specific chemical transformations. nbinno.com Much like the related compound 2,6-dimethylaniline (B139824), the ortho-methyl groups provide steric hindrance that can direct reactions to specific sites on a molecule. nbinno.com This steric influence is valuable for constructing complex molecular architectures with a high degree of precision. nbinno.com

Furthermore, the fluorine atom significantly alters the electronic properties of the aniline (B41778) ring. This modification is a key feature of similar compounds like 2-fluoro-6-methylaniline (B1315733), which is noted for its enhanced reactivity and stability, making it a valuable building block for creating complex molecules for pharmaceuticals and advanced materials. nbinno.com Fluorinated anilines are important intermediates in the production of active ingredients for both pharmaceuticals and agrochemicals. google.com The unique reactivity conferred by the fluorine atom makes these compounds indispensable for developing novel synthetic pathways. nbinno.comnbinno.com

Intermediates in the Development of Research Probes and Agents

The development of new molecules for biological and medical research often relies on versatile chemical intermediates. This compound serves as a precursor for a variety of specialized research agents.

Precursors for Bioactive Fluorinated Compounds

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. researchgate.netijournals.cnresearchgate.net Fluorinated anilines are frequently used as starting materials for this purpose. google.com Compounds like 4-fluoroaniline (B128567) are considered essential building blocks in the synthesis of new drugs. nbinno.comnih.govpubcompare.ai The strategic introduction of fluorine can lead to compounds with unique physiological activities, including potential antitumor and antibacterial agents. researchgate.net The development of synthetic methods to create fluorinated compounds from readily available building blocks is a significant area of research. wikipedia.org

Design and Synthesis of Potential Anticancer Agents

Aniline derivatives are a core component of many anticancer drugs. For instance, 4-aminoquinazoline structures, often synthesized from aniline precursors, are known to exhibit significant antitumor activity by inhibiting enzymes like PI3Kα. mdpi.com The synthesis of novel quinazoline (B50416) and quinazolinone derivatives is an active area of cancer research. mdpi.com

Research has shown that fluorinated compounds can exhibit potent anticancer properties. mdpi.com The introduction of a fluorine atom into a potential drug molecule can lead to favorable changes in its activity against cancer cell lines. mdpi.com For example, derivatives of 2,6-dimethylaniline have been investigated for their effects in cancer models, indicating that this structural motif is relevant to oncology research. nih.govnih.gov The synthesis of new pyrazoline and furoquinoline derivatives, which can incorporate aniline-based structures, has also yielded compounds with promising anticancer activity. researchgate.net

Below is a table summarizing the anticancer activity of selected quinazoline derivatives, a class of compounds for which this compound could serve as a valuable synthetic precursor.

| Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action |

| 13k | Various Tumor Cells | 0.09 - 0.43 | PI3Kα Inhibition |

| 6b | Not Specified | Not Specified | PI3Kα Inhibition |

This table presents data on compounds structurally related to potential derivatives of this compound to illustrate the therapeutic potential of this chemical class. mdpi.com

Exploration of Antimicrobial and Antioxidant Properties

The search for new antimicrobial agents is a global health priority. Aniline derivatives have been investigated for their antimicrobial potential. researchgate.net Studies on various phytochemicals, including phenolic compounds, have shown that specific structural features can lead to significant antimicrobial and antioxidant effects. nih.gov For example, the antimicrobial effect of phenolic acids can be enhanced by increasing the length of alkyl chains attached to the molecule. nih.gov

Furthermore, compounds with antioxidant properties are valuable for their potential to mitigate cellular damage caused by free radicals. Algal phlorotannins, which are polyphenolic compounds, exhibit strong antioxidant and antibacterial activity due to their numerous hydroxyl groups. nih.gov While direct studies on this compound are limited, the structural elements of the molecule suggest that its derivatives could be explored for these biological activities.

The following table details the antimicrobial activity of volatile compounds from a marine lichen, showcasing the potential of complex organic molecules in this area.

| Microbial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

| Escherichia coli | 9.5 | 1.69 |

| Other Tested Strains | Not specified | 13.5 |

This table illustrates the antimicrobial potential of complex organic compounds, a field where derivatives of this compound could be investigated. mdpi.com

Materials Science Applications

Beyond biomedical research, substituted anilines are finding applications in the development of advanced materials with novel electronic and optical properties.

Development of Fluorescent Materials and Optoelectronic Components

Fluorescent materials are crucial for the development of chemical sensors, imaging agents, and organic light-emitting diodes (OLEDs). researchgate.net The design of these materials often involves creating molecules with specific electronic properties that can be fine-tuned through chemical synthesis. researchgate.net

Aniline derivatives can be incorporated into larger polyconjugated molecules used in optoelectronics. researchgate.net The synthesis of N,N-substituted dialkyl anilines has been explored for creating substituted tetrahydroquinolines through visible-light-driven reactions, which are relevant to the development of new electronic materials. nih.gov The fluorine atom in this compound can modulate the electronic characteristics of such materials, potentially leading to improved performance in optoelectronic devices.

Components in Polymer Synthesis and Modification

The specific molecule, this compound, is an interesting building block for advanced polymers due to its unique combination of functional groups. While extensive research on polymers derived specifically from this monomer is not widely published, its structural components—a fluorinated aniline core and dimethyl substitution—are known to impart desirable properties to polymeric materials.

Research into related compounds provides significant insight. For instance, copolymers of poly(aniline-co-2-fluoroaniline) have been synthesized and studied. jmest.org The incorporation of the fluoroaniline (B8554772) unit into the polymer backbone has a notable effect on the material's physical properties. The presence of the fluorine atom tends to decrease the planarity of the polymer chain, which in turn reduces the conjugation system. jmest.org This structural change leads to lower electrical conductivity compared to unsubstituted polyaniline but significantly enhances solubility in solvents like N-methyl-2-pyrrolidone (NMP). jmest.org Furthermore, thermogravimetric analysis (TGA) reveals that the inclusion of a fluorine atom can improve the thermal stability of the polymer compared to standard polyaniline. jmest.org

The 2,6-dimethylaniline moiety is also a crucial precursor in the synthesis of specialized polymers and catalysts for polymerization. seahipublications.orgnbinno.com The methyl groups provide steric hindrance that can be used to control reaction pathways and influence the final molecular architecture of a polymer. nbinno.com In the context of ethylene (B1197577) polymerization, catalysts derived from 2,6-dimethylaniline have been shown to produce high yields of polymeric products. seahipublications.org Highly fluorinated polyimides, another class of advanced polymers, are synthesized from fluorinated diamines, demonstrating the value of incorporating fluorine to achieve specific performance characteristics. acs.org

These findings suggest that a polymer synthesized from this compound would likely exhibit a tailored balance of solubility, thermal stability, and electrical properties.

Table 1: Properties of Poly(aniline-co-2-fluoroaniline) Copolymers

| Property | Observation | Underlying Reason | Source |

|---|---|---|---|

| Electrical Conductivity | Decreases with higher 2-fluoroaniline (B146934) content. | The fluorine atom introduces non-planarity, reducing conjugation along the polymer chain. | jmest.org |

| Solubility | Increases with higher 2-fluoroaniline content, especially in NMP. | The presence of the F-atom in the copolymer backbone enhances solubility. | jmest.org |

| Thermal Stability | Higher than unsubstituted polyaniline. | Incorporation of the fluorine atom along the polymer backbone enhances stability. | jmest.org |

Reagent in Biochemical Assays and Ligand Design for Enzyme/Receptor Studies

In the realm of biochemical research, the structural features of this compound make it a valuable scaffold for designing specific molecular tools. The strategic placement of a fluorine atom on an aromatic ring is a widely used technique in medicinal chemistry and drug design for creating enzyme inhibitors and receptor ligands. nih.gov

Furthermore, the fluorine-19 (¹⁹F) nucleus is NMR-active, allowing researchers to use ¹⁹F NMR spectroscopy to study how a fluorinated ligand binds to its target protein or to follow its metabolic fate. nih.gov This "bio-orthogonal" spectroscopic handle provides unique mechanistic insights that are not possible with non-fluorinated compounds. nih.gov

The 2,6-dimethylaniline portion of the molecule is also significant in ligand design. The dimethyl substitution pattern is found in various biologically active compounds, including anesthetics and potent, selective ligands for opioid receptors. nih.govnih.gov For instance, analogues of the opioid ligand endomorphin-2 incorporating 2,6-dimethyltyrosine showed improved affinity and selectivity for the mu opioid receptor. nih.gov The methyl groups can establish crucial van der Waals interactions within a receptor's binding pocket and provide steric hindrance that can enforce a specific, biologically active conformation, leading to higher potency and selectivity. nih.gov